

# off-target kinase inhibition profile of JNJ-3790339

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## Compound of Interest

Compound Name: JNJ-3790339

Cat. No.: B12412595

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## Technical Support Center: JNJ-3790339

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of **JNJ-3790339** in experimental settings.

## Frequently Asked Questions (FAQs)

Q1: What is the primary target of **JNJ-3790339**?

A1: The primary target of **JNJ-3790339** is Diacylglycerol Kinase alpha (DGK $\alpha$ ), a lipid kinase that converts diacylglycerol (DAG) to phosphatidic acid (PA).<sup>[1][2]</sup>

Q2: What is the reported IC<sub>50</sub> of **JNJ-3790339** for its primary target?

A2: **JNJ-3790339** is a potent inhibitor of DGK $\alpha$  with a reported IC<sub>50</sub> of 9.6  $\mu$ M.<sup>[1]</sup>

Q3: How selective is **JNJ-3790339** for DGK $\alpha$  over other DGK isoforms?

A3: **JNJ-3790339** demonstrates a high degree of selectivity for DGK $\alpha$ . It shows limited to no inhibitory activity against other DGK isoforms such as DGK $\beta$ , DGK $\gamma$ , and DGK $\zeta$ , even at concentrations where it potently inhibits DGK $\alpha$ .<sup>[2]</sup>

Q4: Is there a comprehensive off-target kinase inhibition profile for **JNJ-3790339** against a broad panel of kinases?

A4: Currently, a comprehensive off-target kinase inhibition profile of **JNJ-3790339** against a broad panel of kinases (e.g., a kinome scan) is not publicly available. The existing literature primarily focuses on its high selectivity for DGK $\alpha$  over other DGK isoforms.

Q5: What are the known downstream signaling pathways affected by **JNJ-3790339** through DGK $\alpha$  inhibition?

A5: By inhibiting DGK $\alpha$ , **JNJ-3790339** can modulate several downstream signaling pathways, including the mTOR, HIF-1 $\alpha$ , Akt, and Ras/MEK/ERK pathways.

## Troubleshooting Guides

Problem 1: Inconsistent IC<sub>50</sub> values in biochemical assays.

- Possible Cause 1: Substrate Quality and Concentration. The quality and concentration of the lipid substrate (diacylglycerol) are critical. Ensure the lipid is fresh and has not been subjected to multiple freeze-thaw cycles. Titrate the substrate concentration to be near the  $K_m$  for the enzyme.
- Possible Cause 2: ATP Concentration. The inhibitory potential of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. Use an ATP concentration that is close to the  $K_m$  of DGK $\alpha$  for ATP to obtain a more accurate IC<sub>50</sub> value.
- Possible Cause 3: Enzyme Activity. Ensure the DGK $\alpha$  enzyme is active and used within its linear range in the assay. Perform an enzyme titration to determine the optimal concentration.

Problem 2: Lack of cellular activity despite potent biochemical inhibition.

- Possible Cause 1: Cell Permeability. **JNJ-3790339** may have poor cell permeability in the specific cell line being used. Consider using a different cell line or performing permeabilization experiments.
- Possible Cause 2: Efflux Pumps. The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), leading to low intracellular concentrations. Co-incubation with a known efflux pump inhibitor can help diagnose this issue.

- Possible Cause 3: Target Engagement. To confirm that **JNJ-3790339** is engaging with DGK $\alpha$  inside the cells, consider performing a Cellular Thermal Shift Assay (CETSA).

## Data Presentation

Table 1: In Vitro Inhibitory Activity of **JNJ-3790339** against DGK Isoforms

Target	IC50 ( $\mu$ M)	Selectivity Notes
DGK $\alpha$	9.6[1]	Potent inhibitor.
DGK $\beta$	No significant inhibition at DGK $\alpha$ IC50.[2]	High selectivity over DGK $\beta$ .
DGK $\gamma$	No significant inhibition at DGK $\alpha$ IC50.[2]	High selectivity over DGK $\gamma$ .
DGK $\zeta$	No significant inhibition at DGK $\alpha$ IC50.[2]	High selectivity over DGK $\zeta$ .

## Experimental Protocols

### Radiometric DGK $\alpha$ Inhibition Assay

This protocol is adapted from standard radiometric kinase assays and is suitable for determining the in vitro potency of **JNJ-3790339** against DGK $\alpha$ .

Materials:

- Recombinant human DGK $\alpha$
- **JNJ-3790339**
- Diacylglycerol (DAG) lipid substrate
- Phosphatidylserine (PS)
- ATP
- [ $\gamma$ -<sup>32</sup>P]ATP

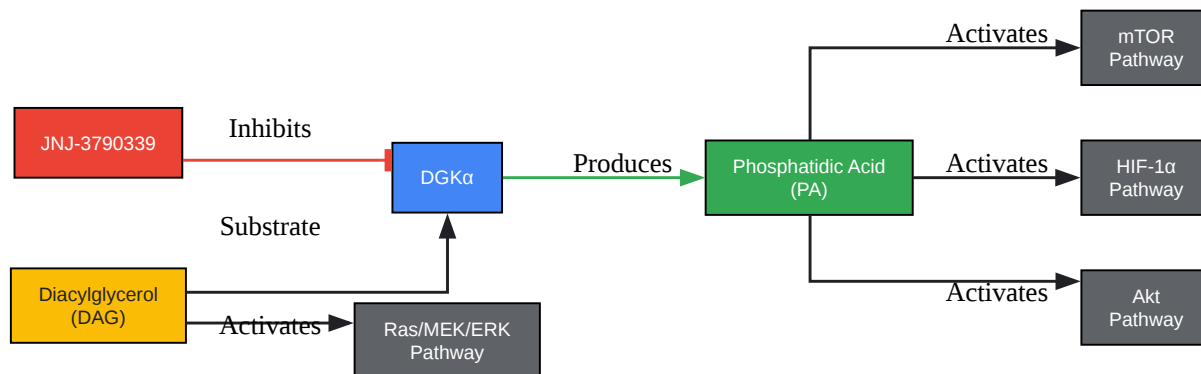
- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- Stop solution (e.g., 75 mM phosphoric acid)
- P81 phosphocellulose paper
- Scintillation counter and scintillation fluid

#### Procedure:

- **Prepare Compound Dilutions:** Prepare a serial dilution of **JNJ-3790339** in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
- **Prepare Lipid Vesicles:** Prepare mixed micelles of DAG and PS by sonication or extrusion.
- **Set Up the Reaction:** In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the lipid vesicles, and the diluted **JNJ-3790339** or DMSO vehicle control.
- **Add Enzyme:** Add the recombinant DGK $\alpha$  to each reaction and incubate for 10 minutes at room temperature to allow for inhibitor binding.
- **Initiate the Reaction:** Start the kinase reaction by adding a mixture of ATP and [ $\gamma$ -<sup>32</sup>P]ATP. The final ATP concentration should be at or near the K<sub>m</sub> for DGK $\alpha$ .
- **Incubate:** Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.
- **Stop the Reaction:** Terminate the reaction by adding the stop solution.
- **Spot onto P81 Paper:** Spot an aliquot of each reaction mixture onto a labeled P81 phosphocellulose paper.
- **Wash:** Wash the P81 papers extensively with phosphoric acid to remove unincorporated [ $\gamma$ -<sup>32</sup>P]ATP.
- **Quantify:** Place the washed P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

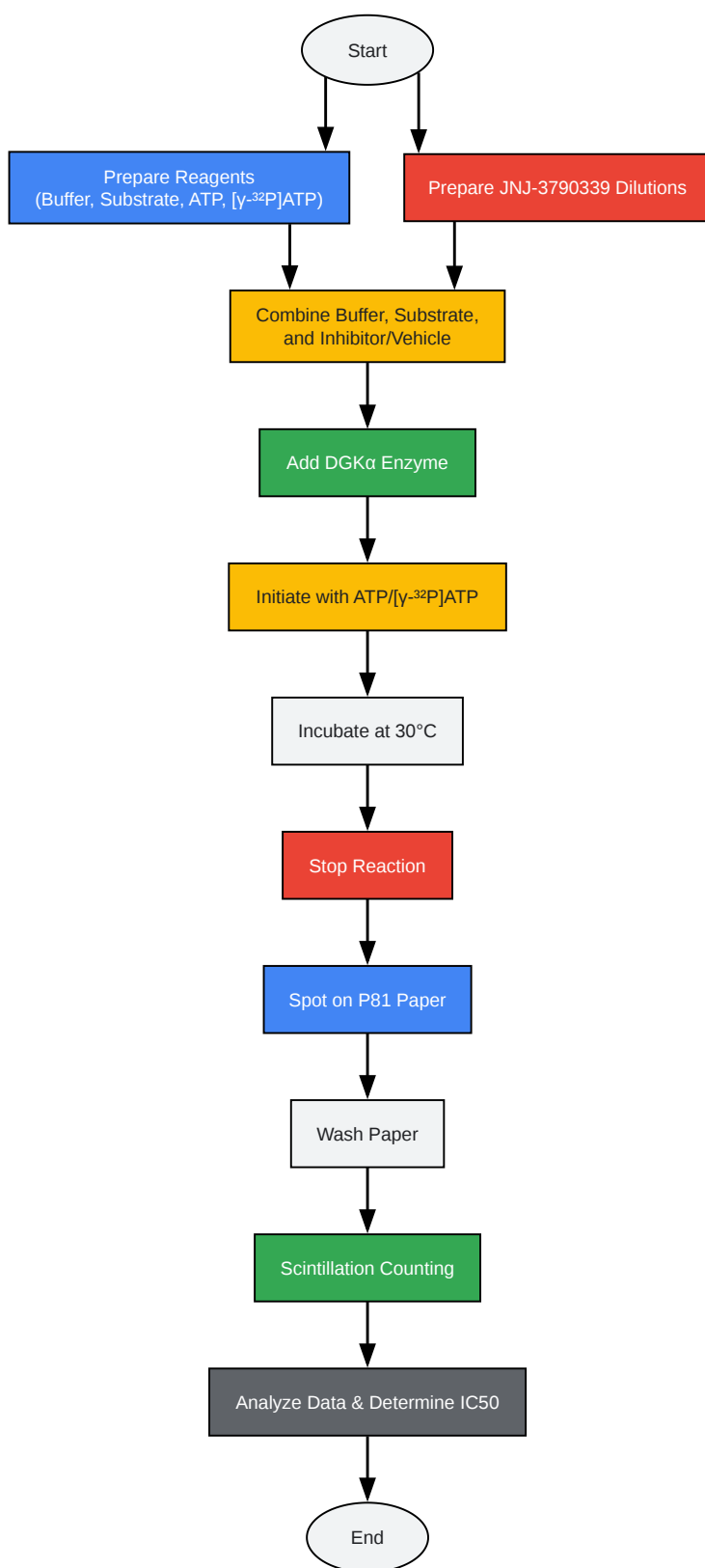
- Data Analysis: Calculate the percent inhibition for each **JNJ-3790339** concentration relative to the DMSO control and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Visualizations



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Caption: **JNJ-3790339** inhibits DGK $\alpha$ , affecting downstream signaling pathways.



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